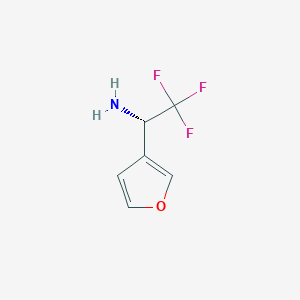

(1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6F3NO |

|---|---|

Molecular Weight |

165.11 g/mol |

IUPAC Name |

(1S)-2,2,2-trifluoro-1-(furan-3-yl)ethanamine |

InChI |

InChI=1S/C6H6F3NO/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3,5H,10H2/t5-/m0/s1 |

InChI Key |

OEXSFLKKUFUVBS-YFKPBYRVSA-N |

Isomeric SMILES |

C1=COC=C1[C@@H](C(F)(F)F)N |

Canonical SMILES |

C1=COC=C1C(C(F)(F)F)N |

Origin of Product |

United States |

Enantioselective Synthetic Methodologies for 1s 2,2,2 Trifluoro 1 3 Furyl Ethylamine and Analogues

Asymmetric Reduction of Ketone Precursors (e.g., 2,2,2-Trifluoro-1-(3-furyl)ethanone)

A primary and direct route to chiral α-trifluoromethyl amines involves the asymmetric reduction of their corresponding prochiral ketone precursors. nih.gov For the target compound, this involves the stereoselective reduction of 2,2,2-Trifluoro-1-(3-furyl)ethanone. This transformation can be achieved through various catalytic systems, including organocatalytic, metal-catalyzed, and biocatalytic methods, each offering distinct advantages in terms of selectivity, substrate scope, and operational simplicity.

Organocatalytic Approaches to Enantiopure Chiral Amines

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic or expensive metals. These methods typically rely on the activation of substrates through the formation of transient, reactive intermediates like iminiums or enamines. scilit.comnih.gov

The Corey-Bakshi-Shibata (CBS) reduction, which utilizes chiral oxazaborolidine catalysts, is a well-established method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. nih.govrsc.org However, trifluoromethyl ketones present a challenge due to their high reactivity, which can promote a non-catalytic background reduction with the borane (B79455) source, thereby lowering enantioselectivity. nih.gov To circumvent this issue, modifications such as the addition of Lewis acids like BF₃ have been shown to enhance enantioselectivities at room temperature. nih.govresearchgate.net The resulting chiral alcohol can then be converted to the desired amine through subsequent functional group manipulations.

Table 1: Examples of Oxazaborolidine-Catalyzed Reduction of Trifluoromethyl Ketones A selection of results for the asymmetric reduction of various trifluoromethyl ketones using in situ generated oxazaborolidine catalysts.

| Substrate (Ketone) | Catalyst System | Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 2,2,2-Trifluoroacetophenone | Chiral lactam alcohol (10 mol%), BF₃ (160 mol%), BH₃ (0.8 equiv) | CHCl₃, rt | 99 | 81 (S) | nih.govresearchgate.net |

| 1-(Biphenyl-4-yl)-2,2,2-trifluoroethan-1-one | Chiral lactam alcohol (10 mol%), BF₃ (160 mol%), BH₃ (0.8 equiv) | CHCl₃, rt | 99 | 71 (S) | nih.govresearchgate.net |

| 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-one | Chiral lactam alcohol (10 mol%), BF₃ (160 mol%), BH₃ (0.8 equiv) | CHCl₃, rt | 99 | 85 (S) | nih.govresearchgate.net |

Beyond oxaborolidines, other metal-free systems have been developed for the hydrogenation of imines, which can be formed in situ from ketones like 2,2,2-Trifluoro-1-(3-furyl)ethanone and an amine source. nih.gov Frustrated Lewis Pairs (FLPs), typically combinations of sterically hindered Lewis acids and bases, can heterolytically activate molecular hydrogen (H₂) for this purpose. uzh.ch For instance, 1,8-bis(dipentafluorophenylboryl)naphthalene has been shown to be an effective catalyst for the ionic hydrogenation of various imines. uzh.ch

Furthermore, chiral Brønsted acids or bifunctional catalysts like those derived from cinchona alkaloids or squaramides can catalyze the asymmetric addition of nucleophiles to imines or the reduction of ketimines, providing access to chiral trifluoromethylated amines. nih.govresearchgate.net These catalysts operate by forming a chiral iminium ion or by organizing the reactants through hydrogen bonding, enabling a highly stereocontrolled transformation. chemistryviews.org

Table 2: Metal-Free Catalytic Systems for Imine Hydrogenation/Reduction A summary of various metal-free approaches for the synthesis of amines via imine reduction.

| Reaction Type | Catalyst System | Substrate Type | Key Features | Reference(s) |

| Imine Hydrogenation | Frustrated Lewis Pair (FLP) e.g., Mes₂P(C₆F₄)B(C₆F₅)₂ | Imines | Metal-free activation of H₂. | uzh.ch |

| Imine Hydrogenation | Tris(perfluorophenyl)borane | Imines | Simple borane catalyst for hydrogenation. | bohrium.com |

| [3+2] Cycloaddition | Squaramide-tertiary amine | N-2,2,2-trifluoroethylisatin ketimines | Synthesis of complex spirooxindole derivatives with high stereoselectivity. | nih.gov |

| Addition of Alcohols | Quinine-thiourea | Cyclic trifluoromethyl ketimines | Highly enantioselective formation of chiral N,O-ketals. | researchgate.net |

Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Catalysis by transition metals, particularly ruthenium, rhodium, and iridium complexes with chiral ligands, represents a highly efficient and widely applicable method for the asymmetric hydrogenation of ketones and imines. rsc.orgrsc.org Asymmetric transfer hydrogenation (ATH), which typically uses formic acid/triethylamine (B128534) or isopropanol (B130326) as a convenient hydrogen source, is a practical alternative to using high-pressure H₂ gas. mdpi.com

These methods have been successfully applied to the reduction of challenging trifluoromethyl ketones. rsc.org Iridium complexes with f-amphol or f-ampha ligands, for example, provide excellent yields and enantioselectivities for the synthesis of chiral 2,2,2-trifluoroethanols. rsc.org Ruthenium(II) catalysts are also highly effective, particularly in dynamic kinetic resolution processes where a racemic starting material is converted into a single, highly enantioenriched stereoisomer of the product. mdpi.com

Table 3: Transition Metal-Catalyzed Asymmetric (Transfer) Hydrogenation of Ketones Selected examples demonstrating the efficacy of transition metal catalysts in the asymmetric reduction of ketone precursors.

| Substrate | Catalyst/Ligand | H₂ Source | Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Various Ar-CO-CF₃ | [Ir(cod)Cl]₂ / f-amphol | H₂ (50 bar) | Toluene, 80 °C | up to 99 | up to 99 | rsc.org |

| 3-Fluoro-dihydroquinolin-4-one | Ru(II)-[(S,S)-TsDPEN] | HCOOH/Et₃N | Acetonitrile, 40 °C | 99 | 99 (cis) | mdpi.com |

| Various Ketones | Iron complexes with tetradentate ligands | H₂ or HCOOH/Et₃N | Not specified | Not specified | Not specified | rsc.org |

Biocatalytic Approaches for Chiral Amine Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes such as carbonyl reductases (KREDs) and transaminases (ATAs) operate under mild aqueous conditions with exceptional stereoselectivity. nih.govresearchgate.net KREDs can asymmetrically reduce a ketone precursor like 2,2,2-Trifluoro-1-(3-furyl)ethanone to the corresponding (S)-alcohol, which can be further processed into the target amine.

More directly, transaminases can catalyze the asymmetric amination of a ketone by transferring an amino group from a donor molecule, such as isopropylamine (B41738) or alanine (B10760859), directly to the ketone substrate. nih.gov This approach is atom-economical and can provide direct access to the desired enantiopure amine in a single step. Robust transaminases, such as one from Shimia marina (SMTA), have shown high activity and broad substrate specificity for the amination of furan (B31954) aldehydes, demonstrating the potential for this method to be applied to furan-based ketones as well. nih.govresearchgate.net

Table 4: Biocatalytic Synthesis of Chiral Amines and Precursors Illustrative examples of enzyme-catalyzed reductions and aminations.

| Enzyme Type | Reaction | Substrate | Key Conditions | Result | Reference |

| Carbonyl Reductase (recombinant E. coli) | Asymmetric Reduction | 3'-(Trifluoromethyl)acetophenone | Whole cells, aqueous medium | >99.9% ee (R)-alcohol | nih.gov |

| Transaminase (from Shimia marina) | Reductive Amination | Furan aldehydes | Whole cells, isopropylamine donor | High conversion to corresponding amines | nih.govresearchgate.net |

| Amine Transaminase (ATA) | Reductive Amination | Phenylacetylcarbinol ((S)-PAC) | Purified enzyme, (S)- or (R)-PEA donor | Good diastereo- and enantiomeric excesses | researchgate.net |

| Cytochrome c552 variant | N-H Carbene Insertion | Aryl amines + Diazo reagent | Engineered metalloprotein | up to >99% yield, 99.5:0.5 er | rochester.edu |

Chiral Auxiliary-Mediated Stereoselective Syntheses

A classic and reliable strategy for controlling stereochemistry involves the use of a chiral auxiliary. nih.gov This method entails the temporary attachment of a chiral molecule to the substrate, which then directs a subsequent chemical transformation in a diastereoselective manner. After the key bond-forming step, the auxiliary is removed, yielding the enantioenriched product.

For the synthesis of α-trifluoromethyl amines, a common approach is the formation of a chiral N-sulfinylimine from the ketone precursor and a chiral sulfinamide (e.g., (R)-2-methylpropane-2-sulfinamide). nih.gov The sulfinyl group effectively shields one face of the imine, directing the diastereoselective reduction by a hydride reagent like diisobutylaluminium hydride (DIBAL-H). Subsequent acidic hydrolysis cleaves the auxiliary to furnish the desired chiral primary amine with high enantiopurity. nih.gov This strategy has also been employed in heterogeneous catalytic systems, where imines formed from trifluoromethyl ketones and chiral α-methylbenzylamines are diastereoselectively hydrogenated. researchgate.net

Table 5: Chiral Auxiliary-Based Synthesis of Trifluoromethylated Amines Examples of using chiral auxiliaries to induce stereoselectivity.

| Chiral Auxiliary | Substrate | Key Reaction Step | Diastereomeric Ratio (dr) | Final Product ee (%) | Reference(s) |

| (R)-2-methylpropane-2-sulfinamide | Enone (precursor to γ-trifluoromethyl allylic amine) | Diastereoselective reduction with DIBAL-H | Not specified | 95% ee | nih.gov |

| Chiral α-methylbenzylamine | α,α,α-Trifluoromethyl ketones | Diastereoselective hydrogenation over Pd/BaCO₃ | Not specified | Good to excellent ee | researchgate.net |

| 4-Phenyl-2-trifluoromethyloxazolidine | Amides | Alkylation of amides | Not specified | Not specified | acs.org |

Asymmetric Functionalization of Achiral Precursors

The direct creation of a stereocenter from an achiral starting material is an efficient and atom-economical approach to enantiomerically pure compounds. For the synthesis of (1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine, this typically involves the asymmetric transformation of an achiral precursor such as a ketimine or an enamine.

One prominent strategy is the catalytic enantioselective isomerization of trifluoromethyl imines . This method utilizes a chiral catalyst to facilitate a 1,3-proton shift in an achiral imine, thereby generating a chiral amine. Research has shown that chiral organic catalysts, particularly derivatives of cinchona alkaloids, can be highly effective for this transformation. nih.gov These catalysts create a chiral environment that directs the protonation of the intermediate, leading to the preferential formation of one enantiomer. While a broad range of aryl and alkyl trifluoromethylated amines have been synthesized with high enantioselectivity using this method, specific application to furan-containing imines remains an area for further exploration. nih.gov

Another powerful technique is the diastereoselective reduction of N-(tert-butanesulfinyl)ketimines . This approach involves the condensation of an achiral ketone, in this case, 3-trifluoroacetylfuran, with a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, to form a chiral N-sulfinyl-ketimine. The subsequent reduction of the C=N bond is directed by the bulky and chiral tert-butanesulfinyl group, leading to high diastereoselectivity. The sulfinyl group can then be readily cleaved under acidic conditions to yield the desired chiral primary amine. This method has proven effective for a variety of ketimines, including those bearing aryl and heteroaryl substituents, with excellent enantiomeric excesses (up to >99% ee) being achieved. nih.gov The use of a ruthenium-catalyzed asymmetric transfer hydrogenation process with an efficient ligand like (1S,2R)-1-amino-2-indanol has been particularly successful for this transformation. nih.gov

A third approach involves the use of chiral phosphoric acid (CPA) catalysts . These catalysts can promote the dearomatizing aza-Michael addition of a nucleophile to a vinyl-substituted azaheterocycle, followed by an asymmetric protonation upon rearomatization. st-andrews.ac.uk This strategy allows for the direct and modular synthesis of chiral azaheteroarylethylamines from simple precursors with the creation of a new C-N bond and the concomitant formation of the α-stereocenter in high enantioselectivity. st-andrews.ac.uk

Detailed research findings for these asymmetric functionalization methods are summarized in the interactive data table below.

Interactive Data Table: Asymmetric Functionalization of Achiral Precursors for Chiral Trifluoromethylated Amine Synthesis

| Method | Catalyst/Reagent | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Catalytic Isomerization | Cinchona Alkaloid Derivatives | Trifluoromethyl Imines | Aryl/Alkyl Trifluoromethylated Amines | High | nih.gov |

| Diastereoselective Reduction | (R)-N-(tert-butanesulfinyl)ketimines / Ru-catalyst | Aryl/Heteroaryl Ketimines | α-Branched Primary Amines | Up to >99% | nih.gov |

| Asymmetric Protonation | Chiral Phosphoric Acid (CPA) | Vinyl Aza-heterocycles | Azaheteroarylethylamines | High | st-andrews.ac.uk |

Chemo- and Stereoselective Resolution Techniques for Enantiomeric Enrichment

Resolution techniques are employed to separate a racemic mixture of enantiomers. For the enantiomeric enrichment of 2,2,2-trifluoro-1-(3-furyl)ethylamine (B13041882), chemo- and stereoselective methods, particularly enzymatic kinetic resolution, are highly valuable.

Lipase-catalyzed kinetic resolution is a widely used and effective method for resolving racemic alcohols and amines. This technique relies on the ability of lipases to selectively acylate one enantiomer of a racemic mixture at a much higher rate than the other. For instance, the kinetic resolution of (±)-1-(2-furyl) ethanol, a structural analogue of the precursor to the target amine, has been successfully achieved using Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435. nih.gov In this process, an acyl donor, such as vinyl acetate, is used to selectively acylate one enantiomer, allowing for the separation of the faster-reacting enantiomer (as the ester) from the unreacted, slower-reacting enantiomer (as the alcohol). This method has demonstrated high conversion rates and excellent enantiomeric excess for the substrate. nih.gov Given the structural similarity, it is highly probable that a similar enzymatic resolution strategy could be applied to racemic 2,2,2-trifluoro-1-(3-furyl)ethylamine or its N-acylated derivatives.

The selection of the enzyme, solvent, and acyl donor is crucial for the efficiency and selectivity of the resolution. Lipases from different sources, such as Rhizomucor miehei and Thermomyces lanuginosus, can also be evaluated to find the optimal catalyst for a specific substrate. nih.gov

The following interactive data table summarizes key findings in the enzymatic resolution of relevant furan-containing compounds.

Interactive Data Table: Lipase-Catalyzed Kinetic Resolution of Furan-Containing Precursors

| Enzyme | Substrate | Acyl Donor | Solvent | Max. Conversion (%) | Substrate ee (%) | Reference |

| Candida antarctica lipase B (Novozym 435) | (R/S)-1-(2-furyl) ethanol | Vinyl acetate | n-Heptane | 47 | 89 | nih.gov |

| Rhizomucor miehei lipase | (R/S)-1-(2-furyl) ethanol | Various | n-Heptane | - | - | nih.gov |

| Thermomyces lanuginosus lipase | (R/S)-1-(2-furyl) ethanol | Various | n-Heptane | - | - | nih.gov |

Utilization of 1s 2,2,2 Trifluoro 1 3 Furyl Ethylamine As a Chiral Building Block

Precursor in the Asymmetric Synthesis of Trifluoromethylated Amino Acids

The asymmetric synthesis of amino acids containing a trifluoromethyl group is a key application of (1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine. These fluorinated amino acids are crucial components in the development of peptidomimetics and enzyme inhibitors.

Stereoselective Conversion to 3,3,3-Trifluoroalanine Derivatives

This compound is a key precursor in the stereoselective synthesis of non-racemic 3,3,3-trifluoroalanine. mdpi.com This process often involves the transformation of the furan (B31954) ring into a carboxylic acid moiety while preserving the stereochemistry at the adjacent carbon atom. One notable method involves the reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate. mdpi.com The choice of reducing agent, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or diisobutylaluminium hydride (DIBAH), can lead to divergent stereochemical outcomes, providing access to different diastereomers of the resulting sulfinamides. mdpi.commdpi.org Subsequent acidic hydrolysis of these intermediates yields the desired enantiomerically pure 3,3,3-trifluoroalanine. mdpi.com

| Reducing Agent | Diastereomeric Ratio (4/5) | Yield (%) |

| DIBAH | 4:1 | 52 |

| 9-BBN | 1:20 | 78 |

| DIBAH/ZnBr2 | 2:1 | 58 |

| NaBH4 | Complex Mixture | Low |

Data adapted from a study on the stereoselective synthesis of 3,3,3-trifluoroalanine derivatives. mdpi.org

Synthesis of Other Trifluoromethylated α- and β-Amino Acid Analogues

Beyond 3,3,3-trifluoroalanine, this chiral amine facilitates the synthesis of a broader range of trifluoromethylated α- and β-amino acid analogues. The methodologies often leverage the amine as a chiral auxiliary or a direct precursor. For instance, α-trifluoromethylated α-amino acids can be synthesized through the nucleophilic addition of various reagents to imines derived from trifluoromethyl ketones, where the stereochemistry is controlled by a chiral catalyst or auxiliary. mdpi.com Similarly, the synthesis of β-amino-α-trifluoromethyl alcohols, which are precursors to β-amino acids, can be achieved through the ring-opening of trifluoromethylated epoxides with amines. nih.gov The versatility of this compound allows for the introduction of diverse functionalities, leading to a wide array of fluorinated amino acid analogues with potential applications in drug discovery. mdpi.comnih.gov

Scaffolding Element for Complex Fluorinated Heterocycles

The dual functionality of this compound, comprising a chiral trifluoromethylated amine and a furan ring, makes it an excellent scaffold for the construction of complex fluorinated heterocycles. e-bookshelf.de These heterocyclic structures are prevalent in many biologically active compounds.

Construction of Trifluoromethylated Nitrogen-Containing Heterocycles

The amine functionality of the building block can be readily incorporated into various nitrogen-containing heterocyclic systems. For example, it can be used in the synthesis of trifluoromethylated pyrrolidines through cyclization reactions of homoallylamine derivatives. researchgate.net Additionally, trifluoromethyl N,N-aminals, which are precursors to other fluorinated building blocks, can be synthesized from nitrogen-containing heterocycles. nih.gov The presence of the trifluoromethyl group in these heterocycles can significantly influence their chemical and biological properties. nih.govd-nb.info

Cycloaddition Reactions Involving the Furan Moiety

The furan ring in this compound can participate in various cycloaddition reactions, providing a pathway to complex polycyclic structures. nih.gov Diels-Alder reactions, or [4+2] cycloadditions, are a common strategy where the furan acts as the diene. nih.gov Furthermore, the double bond within the furan ring can undergo [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrile oxides or azomethine ylides, to form five-membered heterocyclic rings. nih.govresearchgate.net These reactions allow for the construction of intricate molecular architectures with multiple stereocenters, further expanding the utility of this chiral building block in synthesizing diverse fluorinated compounds. nih.govresearchgate.net

Formation of Stereodefined Trifluoromethylated Amine Derivatives

This compound is instrumental in the synthesis of a variety of stereodefined trifluoromethylated amine derivatives. The primary amine can be acylated, alkylated, or otherwise modified to introduce new functional groups while retaining the original stereocenter. For example, N-trifluoromethyl amides can be synthesized from carboxylic acids and isothiocyanates through a successive fluorination and acylation process. nih.gov The development of catalytic enantioselective methods for the synthesis of optically active trifluoromethylated amines has also been a significant area of research, often involving the isomerization of trifluoromethyl imines with chiral catalysts. nih.govnih.gov These methods provide access to a wide range of chiral trifluoromethylated amines that are valuable intermediates in pharmaceutical and agrochemical research. semanticscholar.org

| Reaction Type | Product Class |

| Acylation | N-Trifluoromethyl Amides |

| Reductive Amination | Secondary and Tertiary Amines |

| Imination and Reduction | Chiral Trifluoromethylated Amines |

Nucleophilic Addition Reactions with Activated Electrophiles

The primary amine functionality of this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. chemguide.co.uklibretexts.org This allows it to react with a variety of carbon-based electrophiles, particularly those that are activated, to form new carbon-nitrogen bonds. Such reactions are fundamental in constructing more complex molecular architectures.

The lone pair of electrons on the nitrogen is attracted to positively charged or electron-deficient centers in other molecules, initiating the reaction. chemguide.co.uk Common electrophiles include alkyl halides, acyl chlorides, and acid anhydrides. The reaction with alkyl halides, such as bromoethane, proceeds through a nucleophilic substitution mechanism (SN2 for primary halides) to yield secondary amines. libretexts.org Further alkylation can occur to form tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.uk

Reaction with highly reactive electrophiles like acyl chlorides or acid anhydrides leads to the formation of stable amide derivatives. For instance, the reaction with ethanoyl chloride is typically vigorous and results in the formation of an N-acylated product. libretexts.org These nucleophilic addition-elimination reactions are crucial for peptide synthesis and the creation of various functional materials.

Below is a table summarizing plausible nucleophilic addition reactions with this chiral amine.

| Electrophile | Reagent Class | Product Type |

| Bromoethane | Alkyl Halide | Secondary Amine |

| Benzyl Bromide | Alkyl Halide | Secondary Amine |

| Ethanoyl chloride | Acyl Chloride | Amide |

| Benzoyl chloride | Acyl Chloride | Amide |

| Acetic Anhydride | Acid Anhydride | Amide |

Derivatization at the Amine Functionality

The primary amine group of this compound can be readily derivatized to modify its chemical properties, protect it during a multi-step synthesis, or install a functional handle for further transformations. Common derivatization strategies include acylation and sulfonylation.

Acylation: This involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. A widely used acylation reagent is trifluoroacetic anhydride (TFAA), which converts primary amines into their corresponding trifluoroacetamides. nih.gov This transformation is often employed as a protection strategy, as the resulting amide is generally less reactive and less basic than the parent amine. The trifluoroacetyl group can often be removed under specific conditions to regenerate the amine.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. These derivatives are typically solid, crystalline compounds, which can facilitate purification and characterization. The sulfonamide linkage is robust and stable to a wide range of reaction conditions.

These derivatization reactions are essential tools for chemists using this chiral building block in complex synthetic pathways.

| Reagent | Reagent Class | Functional Group Formed |

| Trifluoroacetic anhydride | Acylating Agent | Trifluoroacetamide |

| p-Toluenesulfonyl chloride | Sulfonylating Agent | Sulfonamide |

| Boc-anhydride (Di-tert-butyl dicarbonate) | Protecting Group Reagent | Boc-carbamate |

| Benzyl chloroformate | Protecting Group Reagent | Cbz-carbamate |

Transformations at the Stereocenter

The stereochemical integrity of the C1 carbon is paramount to the utility of this compound as a chiral building block. In most applications, synthetic routes are designed to preserve this stereocenter, thereby transferring its chirality to the final product. However, transformations that directly involve the stereocenter are also of interest in synthetic chemistry.

While direct inversion or racemization of the stereocenter in α-trifluoromethyl amines is challenging and often undesirable, related transformations in similar systems have been reported. For example, base-catalyzed stereospecific isomerization has been used to transfer chirality from an α-position in allylic amines to a γ-position, creating new, non-contiguous stereocenters. nih.govacs.org This type of reaction involves the formation of an enamine or imine intermediate, which allows for the stereochemical information to be relayed through the molecule. acs.org

For this compound itself, reactions that proceed via abstraction of the proton at the stereocenter would be required to alter its configuration. This is generally difficult due to the relative acidity of this proton. Therefore, the primary role of this compound remains as a scaffold where the existing stereochemistry is maintained and used to induce stereoselectivity in subsequent reactions. The development of catalytic enantioselective methods for the synthesis of α-trifluoromethyl amines underscores the importance of controlling this specific stereocenter from the outset. nih.gov

Reactivity and Functional Group Interconversions of 1s 2,2,2 Trifluoro 1 3 Furyl Ethylamine

Chemical Transformations of the Amino Group

The primary amino group in (1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine is a key site for a variety of chemical modifications, including acylation, alkylation, and sulfonylation. These reactions are fundamental in synthetic organic chemistry for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: The primary amine of this compound readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. The reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. For instance, the reaction with benzoyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield N-benzoyl-(1S)-2,2,2-trifluoro-1-(3-furyl)ethylamine. The general mechanism for the acylation of a primary amine with an acyl chloride involves a nucleophilic addition-elimination pathway researchgate.net.

Alkylation: Alkylation of primary amines can be challenging due to the potential for overalkylation, leading to mixtures of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts acs.orgnih.gov. However, selective mono-N-alkylation of primary amines can be achieved under controlled conditions, for example, by using specific alkylating agents and bases rsc.org. The reactivity of alkyl halides generally follows the order I > Br > Cl > F youtube.com. For this compound, reaction with an alkyl halide would lead to the corresponding secondary amine. The use of an excess of the primary amine can help to minimize overalkylation nih.gov.

Sulfonylation: The amino group can be converted to a sulfonamide through reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base researchgate.net. Sulfonamides are important functional groups in medicinal chemistry. The reaction of this compound with a sulfonyl chloride would proceed via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride theballlab.comresearchgate.net.

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Benzoyl chloride | N-Benzoyl amide |

| Alkylation | Methyl iodide | N-Methyl amine |

| Sulfonylation | p-Toluenesulfonyl chloride | N-Tosyl sulfonamide |

Amine-Catalyzed Reactions and their Mechanistic Insights

Chiral primary amines are known to act as organocatalysts in various asymmetric transformations, most notably in aldol (B89426) and Michael reactions rsc.orgmdpi.commdpi.comresearchgate.net. These reactions typically proceed through the formation of enamine or iminium ion intermediates. In the context of an aldol reaction catalyzed by a primary amine, the amine first condenses with a ketone or aldehyde donor to form an enamine. This enamine then acts as a nucleophile, attacking the carbonyl group of an aldehyde acceptor. Subsequent hydrolysis releases the aldol product and regenerates the amine catalyst researchgate.net. The stereochemical outcome of the reaction is controlled by the chiral environment provided by the catalyst during the carbon-carbon bond-forming step, often explained by models such as the Zimmerman-Traxler transition state researchgate.net. While specific studies employing this compound as a catalyst are not extensively documented, its structural similarity to other chiral primary amines suggests its potential utility in asymmetric catalysis. The presence of the trifluoromethyl group could influence the acidity of the N-H proton and the steric environment around the catalytic site, potentially impacting the efficiency and stereoselectivity of the catalyzed reactions.

Reactivity Profile of the Trifluoromethyl Moiety

The trifluoromethyl (CF3) group is a prominent feature in many pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability wikipedia.org.

Electronic Effects on Adjacent Functional Groups

The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This property has a significant impact on the reactivity of adjacent functional groups mdpi.comresearchgate.net. In this compound, the CF3 group is situated alpha to the amino group. This placement significantly reduces the basicity of the amine compared to its non-fluorinated analog. The electron-withdrawing nature of the CF3 group stabilizes the lone pair of electrons on the nitrogen, making them less available for protonation. This effect can also influence the nucleophilicity of the amine in various reactions nih.gov.

The CF3 group's influence extends to the stability of the C-N bond and can affect the acidity of the N-H protons. This altered reactivity profile is a key consideration in the design of synthetic routes and the prediction of chemical behavior.

Specific Reactions Involving the Trifluoromethyl Group

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the trifluoromethyl group generally inert to many chemical transformations mdpi.com. As a result, the CF3 group in this compound is typically a stable spectator in most reactions involving other parts of the molecule. Direct chemical transformations of the CF3 group itself are rare and usually require harsh reaction conditions or specialized reagents that are not commonly employed in standard organic synthesis. However, the field of trifluoromethylation has seen significant advances, though these generally focus on the introduction of the CF3 group rather than its subsequent modification wikipedia.org.

Transformations of the Furyl Ring System

The furan (B31954) ring is an electron-rich aromatic heterocycle that can participate in a variety of chemical transformations. Its reactivity is influenced by the nature of its substituents.

Furan and its derivatives can undergo electrophilic aromatic substitution, with a preference for reaction at the C2 and C5 positions due to the stabilization of the intermediate carbocation by the oxygen atom pharmaguideline.com. However, the presence of an electron-withdrawing trifluoroethylamino substituent at the 3-position would deactivate the ring towards electrophilic attack and direct incoming electrophiles to the C2 or C5 positions. Common electrophilic substitution reactions for furans include nitration, halogenation, and sulfonation, which typically require milder conditions compared to benzene (B151609) due to the higher reactivity of the furan ring pharmaguideline.com.

The furan ring can also act as a diene in Diels-Alder reactions, a powerful tool for the construction of six-membered rings rsc.orgrsc.orgnih.govmdpi.com. The reactivity of the furan diene is influenced by the electronic nature of its substituents. Electron-donating groups enhance reactivity, while electron-withdrawing groups decrease it rsc.orgnih.gov. The trifluoroethylamino group at the 3-position, being electron-withdrawing, would be expected to decrease the reactivity of the furan ring in Diels-Alder reactions. Nevertheless, such reactions are still possible, particularly with highly reactive dienophiles. For instance, 3-furoic acid, which also has an electron-withdrawing substituent, has been shown to participate in Diels-Alder reactions acs.org.

Oxidative transformations of the furan ring are also well-established. Depending on the oxidizing agent and reaction conditions, the furan ring can be converted into various other functional groups, serving as a synthetic equivalent for a 1,4-dicarbonyl compound or a carboxylic acid nih.govosi.lv. For example, oxidation with reagents like ruthenium trichloride/sodium periodate (B1199274) can cleave the furan ring to a carboxylic acid osi.lv.

| Transformation Type | Reagent/Reaction | Expected Outcome for 3-Substituted Furan |

|---|---|---|

| Electrophilic Substitution | Nitrating agent (e.g., acetyl nitrate) | Nitration at C2 or C5 position |

| Diels-Alder Reaction | Maleimide | [4+2] cycloaddition product |

| Oxidation | RuCl3/NaIO4 | Ring opening to a dicarboxylic acid derivative |

Aromatic Reactivity and Substitution Patterns

The furan ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS) reactions, often more rapidly than benzene. pearson.comwou.edu The oxygen atom in the ring donates electron density, activating the carbon positions towards electrophilic attack. In unsubstituted furan, electrophilic substitution preferentially occurs at the C2 and C5 positions due to the superior resonance stabilization of the resulting carbocation intermediate, also known as the sigma complex. pearson.comresearchgate.net

Common electrophilic aromatic substitution reactions are expected to follow this substitution pattern. For instance, halogenation, nitration, and Friedel-Crafts acylation would be anticipated to yield the 5-substituted product as the major isomer. It is important to note that Friedel-Crafts alkylation is often problematic with furan derivatives due to the acid-sensitivity of the furan ring, which can lead to polymerization. pharmaguideline.comstackexchange.com

Below is a table summarizing the expected outcomes of various electrophilic aromatic substitution reactions on this compound, based on established principles of furan reactivity.

| Reaction | Reagent(s) | Typical Conditions | Expected Major Product |

| Bromination | Br₂ in Dioxane or DMF | -5 °C to room temperature | (1S)-1-(2-Bromo-5-furyl)-2,2,2-trifluoroethylamine |

| Chlorination | Cl₂ in CH₂Cl₂ | Low temperature | (1S)-1-(2-Chloro-5-furyl)-2,2,2-trifluoroethylamine |

| Nitration | HNO₃ / Acetic Anhydride | Low temperature | (1S)-2,2,2-Trifluoro-1-(5-nitro-3-furyl)ethylamine |

| Acylation | (CF₃CO)₂O | Room temperature | 1-(4-(1-Amino-2,2,2-trifluoroethyl)-2-furyl)-2,2,2-trifluoroethanone |

This table presents predicted products based on general reactivity patterns of substituted furans. pharmaguideline.comsemanticscholar.orglibretexts.org Specific experimental validation for this compound is not widely available in published literature.

Ring Opening and Degradation Pathways (e.g., to form alanine (B10760859) derivatives)

The furan ring, despite its aromaticity, is susceptible to ring-opening reactions under various conditions, particularly in the presence of acid or certain nucleophiles. wikipedia.orgrsc.org The degradation of furan derivatives can lead to a variety of acyclic compounds. A specific degradation pathway of this compound to form alanine derivatives is not a commonly reported chemical transformation. The synthesis of alanine and its derivatives typically proceeds from precursors like pyruvate (B1213749) or through methods such as the Strecker synthesis from an aldehyde. wikipedia.org

However, the biological degradation of furan compounds can lead to amino acids. For instance, certain microorganisms are capable of metabolizing furanic compounds. Furfural degradation has been shown to proceed via 2-furoic acid, which is then metabolized to 2-oxoglutarate, a key intermediate in amino acid metabolism. wikipedia.orgnih.gov Some early studies reported that various microorganisms could form glutamic acid from 2-furoic acid. nih.gov While this demonstrates a biological link between furan degradation and amino acid synthesis, it is a complex, multi-enzyme process and not a direct chemical conversion.

Chemically, the furan ring can be opened through various reactions:

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, furans can undergo ring opening to form 1,4-dicarbonyl compounds. For a 3-substituted furan, this would lead to a substituted succinaldehyde (B1195056) derivative.

Oxidative Cleavage: As will be discussed in the next section, oxidation can lead to cleavage of the furan ring.

Reaction with Nucleophiles: Certain strong nucleophiles can induce ring-opening of furan derivatives, although this is less common for simple furans. nih.gov

A hypothetical chemical pathway from this compound to an alanine derivative would require significant and specific transformations, including ring opening, oxidation, decarboxylation, and amination/deamination steps, for which there is currently limited support in the chemical literature.

Oxidative Transformations of the Furan Nucleus

The furan nucleus is sensitive to a variety of oxidizing agents. acs.orgwikipedia.org These reactions can result in a range of products, including epoxides, hydroxylated species, or, more commonly, ring-opened 1,4-dicarbonyl compounds and their derivatives. nih.gov The presence of the electron-withdrawing trifluoroethylamine substituent at the C3 position is expected to decrease the electron density of the furan ring, making it less susceptible to oxidation compared to electron-rich furans.

A common outcome of the oxidation of furan and its derivatives is the formation of butenedioic acid derivatives, such as maleic acid or fumaric acid, or their corresponding anhydrides. pearson.com For example, the vapor-phase catalytic oxidation of furan over vanadium-based catalysts yields maleic anhydride. acs.org In solution, oxidizing agents like hydrogen peroxide, often in the presence of a catalyst, can convert furan derivatives to maleic acid. libretexts.orgpearson.comgoogle.com

The oxidation of a 2-substituted furan with reagents such as N-bromosuccinimide (NBS) followed by sodium chlorite (B76162) (NaClO₂) has been used as a method to generate 4-oxo-2-alkenoic acids. nih.govresearchgate.net This strategy highlights a synthetically useful ring-opening transformation.

The general mechanism for many furan oxidations is thought to proceed through an initial attack on the double bond to form an unstable intermediate, such as an endoperoxide or an epoxide, which then rearranges and cleaves to yield the final acyclic products. acs.org

The table below summarizes potential oxidative transformations of the furan nucleus in a compound like this compound, based on known reactivity of other furan derivatives.

| Oxidizing System | Typical Conditions | Potential Product Type | Example Product from Furan |

| H₂O₂ / Acetic Acid / TS-1 Catalyst | 80 °C | Dicarboxylic Acid | Maleic Acid |

| meta-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂ | Ring-opened dicarbonyls | Succinaldehyde |

| N-Bromosuccinimide (NBS), then NaClO₂ | Aqueous solvent | 4-Oxoalkenoic acid derivative | 4-Oxo-2-butenoic acid |

| O₃ (Ozonolysis) | Reductive or oxidative workup | Dicarbonyl fragments | Glyoxal, etc. |

| V₂O₅ / O₂ (vapor phase) | High temperature (e.g., 290-410 °C) | Anhydride of dicarboxylic acid | Maleic Anhydride |

This table illustrates general oxidative pathways for the furan ring. acs.orgnih.govpearson.comresearchgate.net The specific products from the oxidation of this compound would depend on the exact reagents and conditions used.

Future Perspectives and Emerging Research Avenues

Development of Greener and More Sustainable Synthetic Protocols

The industrial production of chiral amines has traditionally relied on methods that are often inefficient, generate significant waste, and utilize harsh reaction conditions and unsustainable metal catalysts. openaccessgovernment.org The development of green and sustainable synthetic routes to enantiomerically pure amines is therefore a critical area of research. openaccessgovernment.org For (1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine, future efforts will likely focus on catalytic and biocatalytic methods that offer high atom economy and stereoselectivity. acs.orgnih.gov

One promising approach is the catalytic asymmetric hydrogenation of the corresponding trifluoromethyl imine. This method is highly atom-economical, producing minimal waste. acs.org The development of novel chiral catalysts, including those based on transition metals with tailored chiral ligands, will be crucial for achieving high enantioselectivity in the synthesis of this specific furan-containing trifluoromethylamine. acs.org

Biocatalysis , utilizing enzymes such as transaminases, amine dehydrogenases, and imine reductases, presents a powerful and sustainable alternative to traditional chemical synthesis. nih.govrsc.orgresearchgate.net These enzymatic methods operate under mild, aqueous conditions and can exhibit exceptional stereoselectivity. nih.gov For instance, ω-transaminases could be engineered to asymmetrically aminate a suitable trifluoromethyl ketone precursor, providing direct access to the desired (S)-enantiomer. researchgate.net The combination of enzymes in biocatalytic cascades can further enhance efficiency by overcoming thermodynamic limitations and enabling the use of renewable starting materials. nih.gov

| Synthetic Strategy | Key Advantages | Relevant Research Areas |

| Catalytic Asymmetric Hydrogenation | High atom economy, minimal waste. acs.org | Development of novel chiral transition metal catalysts and ligands. acs.org |

| Biocatalysis (e.g., Transaminases) | High stereoselectivity, mild reaction conditions, use of renewable resources. nih.govrsc.org | Protein engineering to enhance enzyme stability and substrate scope. nih.gov |

| Catalytic Enantioselective Isomerization | Innovative approach to chiral amine synthesis. acs.orgnih.govbrandeis.edu | Discovery of new chiral organic catalysts for proton-transfer catalysis. acs.orgnih.gov |

Discovery of Novel Reactivities and Derivatization Pathways

The trifluoromethyl group and the furan (B31954) ring in this compound impart unique reactivity that is yet to be fully explored. Future research will likely uncover novel transformations and derivatization pathways, expanding its utility as a synthetic intermediate.

The primary amine functionality allows for a wide range of derivatization reactions. For analytical purposes, derivatization with chiral reagents like trifluoroacetyl-l-prolyl chloride can be used to determine enantiomeric purity via gas chromatography. openaccessgovernment.org Beyond analysis, the amine can be transformed into amides, sulfonamides, and other functional groups to generate libraries of new molecules with potential biological activity. The presence of the trifluoromethyl group can significantly influence the properties of these derivatives, including their metabolic stability and binding affinity to biological targets. solubilityofthings.com

The furan moiety offers another site for chemical modification. Furans can participate in various cycloaddition reactions and can be converted to other heterocyclic systems, providing access to a diverse range of complex molecular architectures. nih.gov Research into the selective functionalization of the furan ring in the presence of the trifluoroethylamine group will open up new avenues for creating novel compounds.

| Reaction Type | Potential Application | Key Considerations |

| N-Derivatization (e.g., amidation, sulfonylation) | Synthesis of new bioactive compounds and materials. | The electronic effect of the trifluoromethyl group on amine reactivity. |

| Furan Ring Functionalization | Access to complex heterocyclic structures. nih.gov | Chemoselectivity in the presence of the amine functionality. |

| Umpolung Reactivity | Generation of novel carbon-carbon bonds. nih.govacs.org | Development of suitable catalysts to enable this non-traditional reactivity. |

Advanced Applications in Material Science and Catalysis

Chiral organic molecules are at the forefront of research in advanced materials and asymmetric catalysis. imperial.ac.uk The unique combination of chirality, fluorine content, and an aromatic heterocycle in this compound makes it a promising candidate for these applications.

In material science , chiral conjugated materials are being explored for applications in circularly polarized organic light-emitting diodes (CP-OLEDs) and spintronics. imperial.ac.ukyoutube.com The incorporation of chiral units like this compound into polymer backbones or as side chains could lead to new materials with interesting chiroptical properties. The electron-rich nature of the furan ring can influence the electronic and photophysical properties of such materials. nih.gov Furthermore, the phenomenon of chirality-induced spin selectivity (CISS) suggests that chiral molecules can act as spin filters, a property that could be exploited in future electronic devices. arxiv.org

In the field of catalysis , chiral amines are widely used as organocatalysts or as ligands for metal-based catalysts in asymmetric synthesis. acs.orgnih.gov this compound could serve as a precursor for the synthesis of novel chiral ligands. The furan nitrogen and the amine group could potentially act as bidentate ligands for various metals, creating chiral catalytic environments for a range of asymmetric transformations. The trifluoromethyl group can modulate the steric and electronic properties of the resulting catalyst, potentially leading to enhanced selectivity and reactivity.

| Application Area | Potential Role of the Compound | Relevant Properties |

| Material Science (e.g., CP-OLEDs, Spintronics) | Chiral building block for functional polymers and materials. imperial.ac.uk | Chirality, chiroptical properties, potential for spin filtering. youtube.comarxiv.org |

| Asymmetric Catalysis | Precursor for novel chiral ligands or organocatalysts. acs.orgnih.gov | Chirality, coordinating atoms (N, O), influence of the CF3 group. |

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous manufacturing is a key trend in the chemical and pharmaceutical industries, driven by the need for safer, more efficient, and scalable processes. nih.govFlow chemistry offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. nih.govnih.gov

The synthesis of this compound and its derivatives is well-suited for flow chemistry. For instance, enzymatic reactions using immobilized enzymes in packed-bed reactors can be run continuously, leading to high productivity and easy product isolation. nih.govacs.org This approach has been successfully demonstrated for the synthesis of other chiral amines. acs.org

Automated synthesis platforms, often integrated with flow chemistry, can accelerate the discovery and optimization of new reactions and molecules. youtube.com Cartridge-based systems, for example, allow for the rapid and reliable execution of a wide range of chemical transformations. youtube.com Such automated systems could be employed to explore the derivatization of this compound, enabling the rapid generation of compound libraries for screening in drug discovery or materials science. The automation of fluorination reactions, including those for producing PET radiotracers, highlights the potential for integrating these advanced technologies in the synthesis of complex fluorinated molecules. nih.gov

| Technology | Advantages for this compound Chemistry |

| Flow Chemistry | Improved safety, efficiency, scalability, and process control. nih.govnih.gov |

| Automated Synthesis | High-throughput screening of reaction conditions and derivatization pathways. youtube.com |

Q & A

Basic: What are the critical safety protocols for handling (1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .

- Waste Management: Segregate waste in labeled, airtight containers. Collaborate with certified hazardous waste disposal services to avoid environmental contamination .

- Emergency Procedures: In case of exposure, rinse eyes/skin with water for 15+ minutes. For inhalation, move to fresh air and administer oxygen if necessary .

Basic: How can researchers optimize the synthesis of this compound to improve enantiomeric purity?

Answer:

- Chiral Catalysis: Use enantioselective catalysts (e.g., chiral Ru-complexes) during the reduction of trifluoromethyl ketone intermediates. Evidence from analogous compounds shows >90% enantiomeric excess (ee) with BINAP-based catalysts .

- Reaction Monitoring: Employ inline FTIR or HPLC to track reaction progress and minimize racemization. Adjust pH (6.5–7.5) to stabilize the amine product during workup .

- Purification: Use chiral column chromatography (e.g., Chiralpak AD-H) or recrystallization in hexane/ethyl acetate mixtures to isolate the (1S)-enantiomer .

Advanced: What methodologies are recommended for resolving enantiomeric discrepancies in this compound?

Answer:

- Chiral HPLC Analysis: Use a Chiralcel OD-H column with a mobile phase of hexane:isopropanol (90:10). Retention times for (1S)- and (1R)-enantiomers differ by 2.3–2.7 minutes .

- Circular Dichroism (CD): Compare CD spectra at 220–250 nm. The (1S)-enantiomer exhibits a positive Cotton effect, while the (1R)-form shows a negative peak .

- X-ray Crystallography: Co-crystallize with a chiral resolving agent (e.g., dibenzoyl tartaric acid) to confirm absolute configuration .

Advanced: How do structural modifications (e.g., substituent changes on the aryl group) affect the compound’s bioactivity?

Answer:

- Substituent Effects: Replace the 3-furyl group with fluorophenyl or methoxyphenyl moieties to study electronic and steric influences. For example:

- SAR Studies: Use molecular docking and MD simulations to correlate substituent effects with target engagement. Fluorine atoms at meta positions improve metabolic stability by blocking cytochrome P450 oxidation .

Advanced: What stability challenges arise when storing this compound, and how can they be mitigated?

Answer:

- Degradation Pathways: Hydrolysis of the trifluoromethyl group under acidic/basic conditions or oxidation of the furan ring.

- Stabilization Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.